molecular formula C19H19N5O2S B2833590 1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea CAS No. 402945-07-7

1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea

Cat. No. B2833590
CAS RN: 402945-07-7
M. Wt: 381.45
InChI Key: WIIPLCOPNQNQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea is a compound that has been synthesized and characterized in various studies . It is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in an equimolar ratio . The compound has been used in research and is not intended for human or veterinary use.


Synthesis Analysis

The compound, also referred to as N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide or 4-AAPT, is synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, 4-aminoantipyrine, a key reactant in the synthesis of this compound, has been the building block for synthesizing different heterocyclic and bioactive compounds . The reaction of the amine group in this compound with a suitable aldehyde or ketone has produced different Schiff base derivatives with aromatic or aliphatic substituents .

Mechanism of Action

The compound was docked with Ampicillin-CTX-M-15, showing good binding interaction between the ligand and the targeted amino acids, with the best binding score of -5.26 kcal/mol . This suggests potential biological activity, although further studies would be needed to confirm this.

properties

IUPAC Name

1-benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-16(18(26)24(23(13)2)15-11-7-4-8-12-15)20-19(27)22-21-17(25)14-9-5-3-6-10-14/h3-12H,1-2H3,(H,21,25)(H2,20,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIPLCOPNQNQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzamido-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea

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